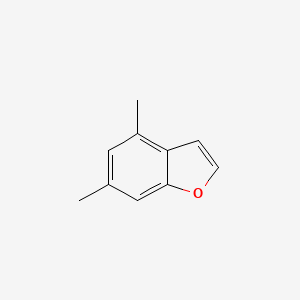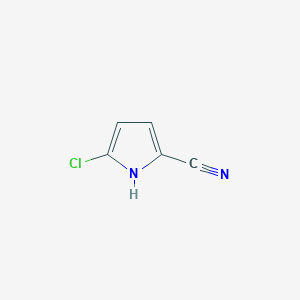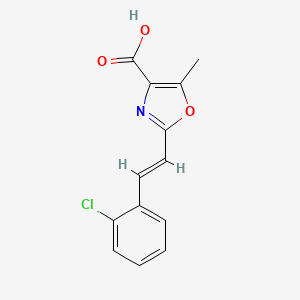![molecular formula C10H13ClO2 B12894450 3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one is a complex organic compound with a unique structure that includes a furan ring fused with a cyclooctane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one typically involves the formylation of cyclooctanone, followed by a series of reactions to introduce the furan ring and the chlorine atom. One common method involves the use of sodium methoxide in methanol, followed by the addition of ethyl formate . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the furan ring or the cyclooctane ring.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, must be optimized for each specific reaction to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atom.
Aplicaciones Científicas De Investigación
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
3,5,6-Methenocyclopentapyrazole,3,3a,4,5,6,6a-hexahydro-: Similar in structure but with a pyrazole ring instead of a furan ring.
Azuleno [4,5-b]furan-2,7-dione, 3,3a,4,5,9a,9b-hexahydro-: Contains a furan ring fused with an azulene ring.
Pallensin: Another furan-containing compound with a different ring structure.
Uniqueness
3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one is unique due to its specific combination of a furan ring fused with a cyclooctane ring and the presence of a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H13ClO2 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
(8Z)-3-chloro-3a,4,5,6,7,9a-hexahydro-3H-cycloocta[b]furan-2-one |
InChI |
InChI=1S/C10H13ClO2/c11-9-7-5-3-1-2-4-6-8(7)13-10(9)12/h4,6-9H,1-3,5H2/b6-4- |
Clave InChI |
XEGMHJZBCRIFCB-XQRVVYSFSA-N |
SMILES isomérico |
C1CCC2C(/C=C\C1)OC(=O)C2Cl |
SMILES canónico |
C1CCC2C(C=CC1)OC(=O)C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/no-structure.png)
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)

![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)




![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)

